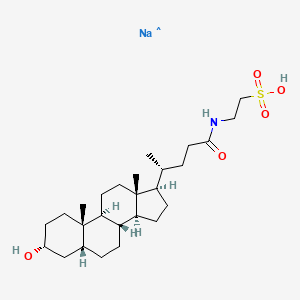
Sodium taurolithocholate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium taurolithocholate typically involves the conjugation of lithocholic acid with taurine. This process can be achieved using peptide coupling reagents such as N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in the presence of dimethylformamide (DMF) as a solvent . The reaction is carried out under controlled conditions to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar peptide coupling techniques. The sodium salts of the taurine conjugates can be recrystallized from absolute ethanol to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions: Sodium taurolithocholate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms.
Aplicaciones Científicas De Investigación
Sodium taurolithocholate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of sodium taurolithocholate primarily involves its role in lipid digestion and absorption in the gastrointestinal tract . It interacts with bile acid receptors and transporters, influencing lipid metabolism, cholesterol homeostasis, and bile acid signaling pathways . This interaction helps in the emulsification and absorption of dietary fats.
Comparación Con Compuestos Similares
- Sodium taurocholate
- Sodium taurochenodeoxycholate
- Sodium tauroursodeoxycholate
- Sodium taurodeoxycholate
Comparison: Sodium taurolithocholate is unique due to its specific detergent qualities and its ability to solubilize insoluble lipids . Compared to other bile salts like sodium taurocholate and sodium taurochenodeoxycholate, this compound has distinct properties that make it particularly useful in studies related to lipid metabolism and bile acid physiology .
Propiedades
Fórmula molecular |
C26H45NNaO5S |
|---|---|
Peso molecular |
506.7 g/mol |
InChI |
InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/t17-,18-,19-,20+,21-,22+,23+,25+,26-;/m1./s1 |
Clave InChI |
YWXCPBUMOMIAJB-HRHHVWJRSA-N |
SMILES isomérico |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C.[Na] |
SMILES canónico |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2,6-dihydroxy-4-(N-phenylanilino)phenyl]-4-(4-diphenylazaniumylidene-2,6-dihydroxycyclohexa-2,5-dien-1-ylidene)-3-oxocyclobuten-1-olate](/img/structure/B12058060.png)
![2,15,28,41,53,54,55,56-Octazatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3(56),4,6,8,10,12,14,16(55),17,19,21,23,25,27,29,31,33,35,37,39,42(53),43,45,47,49,51-heptacosaene](/img/structure/B12058064.png)
![(SP)-1-[(R)-tert-Butylphosphinoyl]-2-[(R)-1-(diphenylphosphino)ethyl]ferrocene, 97%](/img/structure/B12058067.png)

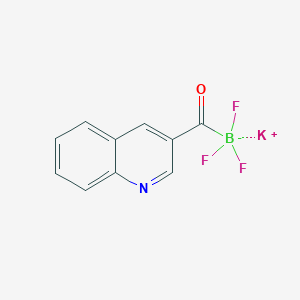
![4-methoxy-N-{2,2,2-trichloro-1-[(tetrahydro-2-furanylmethyl)amino]ethyl}benzamide](/img/structure/B12058089.png)
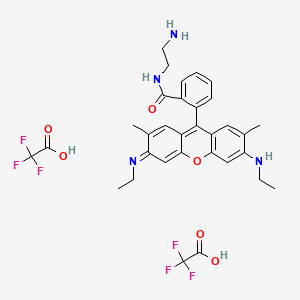
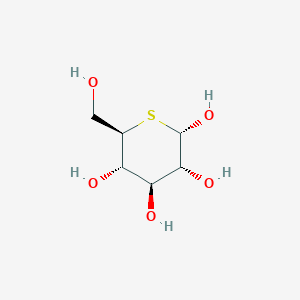
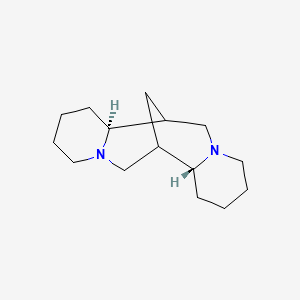


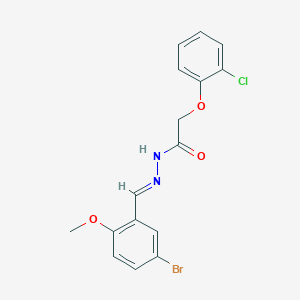
![9H-fluoren-9-ylmethyl N-[(2S)-1,4-dioxo-4-(tritylamino)butan-2-yl]carbamate](/img/structure/B12058149.png)

